
5-Chloro-4-methylpicolinonitrile
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Overview
Description
5-Chloro-4-methylpicolinonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of picolinonitrile, where a chlorine atom is substituted at the 5th position and a methyl group at the 4th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methylpicolinonitrile typically involves the chlorination of 4-methylpicolinonitrile. One common method includes the reaction of 4-methylpicolinonitrile with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methylpicolinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: 5-Chloro-4-methylpicolinic acid.
Reduction: 5-Chloro-4-methylpicolinamide.
Scientific Research Applications
Chemistry
5-Chloro-4-methylpicolinonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical reactions:
- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
- Reduction Reactions: The nitrile group can be reduced to form amines.
Biology
In biological applications, this compound has been investigated for its potential as a ligand in coordination chemistry and its interactions with various biological targets:
- Enzyme Interaction: Preliminary studies indicate that it may modulate the activity of enzymes involved in metabolic pathways.
- Receptor Binding: It has shown potential to bind to specific receptors, influencing signal transduction pathways critical for cellular responses.
Medicine
Research has explored the pharmacological properties of this compound, particularly its antimicrobial and anticancer activities:
- Antimicrobial Activity: Studies have demonstrated significant antibacterial effects against strains like E. coli and S. aureus. For instance, an experiment reported inhibition zones of 15 mm for E. coli at a concentration of 50 µg/mL and 20 mm for S. aureus at 100 µg/mL.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 50 |
S. aureus | 20 | 100 |
P. aeruginosa | 12 | 50 |
- Pharmacological Applications: The compound is being explored as a potential lead for developing new antimicrobial agents and enzyme inhibitors for metabolic disorders.
Case Study 1: Antibacterial Activity
A study evaluated the effects of this compound against various bacterial strains, demonstrating significant reductions in bacterial growth at specific concentrations.
Case Study 2: Enzyme Inhibition
Another investigation focused on its inhibitory effects on α-L-iduronidase, crucial for certain metabolic disorders. Results indicated that this compound could serve as a promising lead for enzyme inhibitors.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methylpicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
4-Chloropicolinonitrile: Lacks the methyl group at the 4th position.
5-Methylpicolinonitrile: Lacks the chlorine atom at the 5th position.
4,5-Dichloropicolinonitrile: Contains an additional chlorine atom at the 4th position.
Uniqueness
5-Chloro-4-methylpicolinonitrile is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which can influence its reactivity and the types of derivatives that can be synthesized from it. This dual substitution pattern can lead to unique chemical and biological properties compared to its analogs.
Biological Activity
5-Chloro-4-methylpicolinonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound belongs to the class of picolinonitriles, characterized by a pyridine ring substituted with a chloro and a methyl group. Its chemical structure can be represented as follows:
This structure contributes to its unique biological properties, making it a candidate for various therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that this compound exhibits significant cytotoxicity against prostate (DU-145), breast (MCF-7), and colon (HCT-116) cancer cells. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
Prostate (DU-145) | 0.015 | High |
Breast (MCF-7) | 0.022 | High |
Colon (HCT-116) | 0.030 | Moderate |
This cytotoxicity is believed to be mediated through the inhibition of topoisomerase I (Top1), a crucial enzyme involved in DNA replication and repair. Inhibition of Top1 leads to DNA damage and subsequent apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Topoisomerase Inhibition : The compound acts as an inhibitor of Top1, leading to the formation of DNA cleavage complexes that trigger cell death.
- Induction of Apoptosis : It promotes apoptotic pathways by increasing reactive oxygen species (ROS) levels, which are known to induce apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
Case Studies
A notable case study involved the administration of this compound in vivo using mouse models bearing human tumor xenografts. The study reported a significant reduction in tumor size compared to control groups, demonstrating the compound's potential as an effective anticancer agent.
Study Findings
- Tumor Size Reduction : Tumors treated with this compound showed an average size reduction of 45% after two weeks of treatment.
- Survival Rate : Mice treated with the compound exhibited improved survival rates compared to those receiving standard chemotherapy agents.
Toxicological Profile
The safety profile of this compound was assessed through various toxicological assays. The compound demonstrated low acute toxicity with an LD50 value exceeding 2000 mg/kg, indicating a favorable safety margin for further development .
Properties
Molecular Formula |
C7H5ClN2 |
---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
5-chloro-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-6(3-9)10-4-7(5)8/h2,4H,1H3 |
InChI Key |
AAAYSHKSTYRPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Cl)C#N |
Origin of Product |
United States |
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